
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride is a quaternary ammonium compound with a benzyl group, a methoxy group, and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride typically involves the quaternization of N,N-dimethylaniline with benzyl chloride in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:
N,N-dimethylaniline+Benzyl chloride→N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-Benzyl-4-methoxy-N,N-dimethylanilinium N-oxide
Reduction: N-Benzyl-4-methoxy-N-methylaniline
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other quaternary ammonium compounds.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored as a potential drug candidate for its ability to interact with biological targets.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride involves its interaction with cellular membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria by compromising their cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-dimethylanilinium chloride
- N-(4-Methoxybenzyl)-N-methylamine
- Benzylamine
Uniqueness
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride is unique due to the presence of both a benzyl group and a methoxy group, which confer distinct chemical properties and reactivity. The methoxy group enhances the compound’s solubility in organic solvents, while the benzyl group provides a site for further functionalization through substitution reactions.
Properties
CAS No. |
116235-71-3 |
|---|---|
Molecular Formula |
C16H20ClNO |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
benzyl-(4-methoxyphenyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C16H20NO.ClH/c1-17(2,13-14-7-5-4-6-8-14)15-9-11-16(18-3)12-10-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CXTIEIXRTYYMBY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)C2=CC=C(C=C2)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


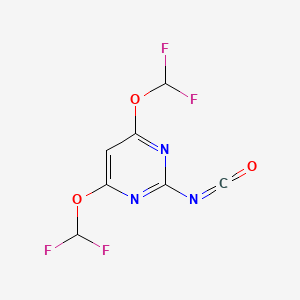
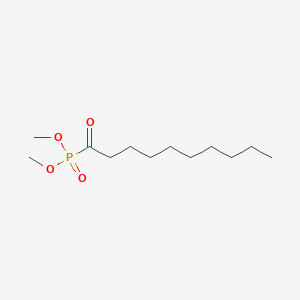
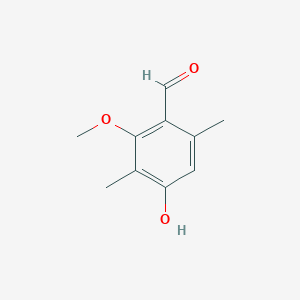

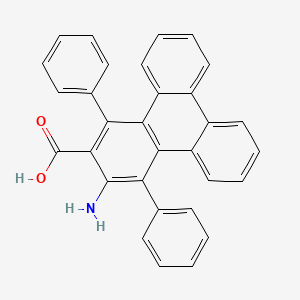
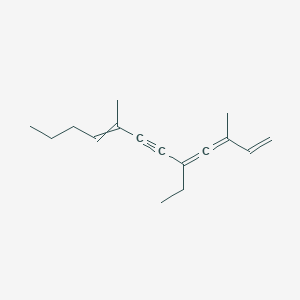
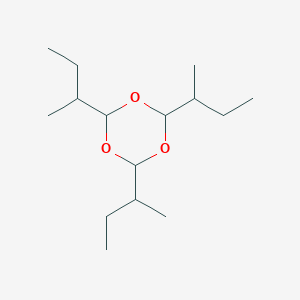
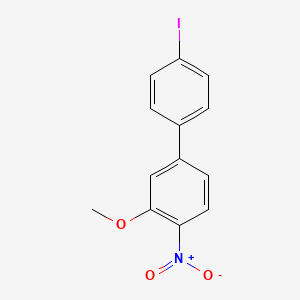
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)


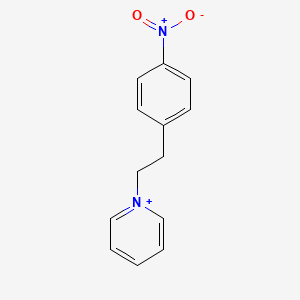
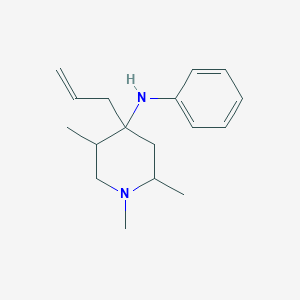
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
